molecular formula C16H15N5O3S B12181889 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide

Cat. No.: B12181889
M. Wt: 357.4 g/mol
InChI Key: XIFFRTUEJQYABO-UHFFFAOYSA-N
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Description

Thiophene Core

  • The central thiophene ring (C$$4$$H$$2$$S) is substituted at positions 4 and 5 with methyl groups, introducing steric bulk and electron-donating effects.
  • At position 2, a 1H-tetrazole group (C$$1$$HN$$4$$) replaces traditional carboxylic acid moieties, serving as a bioisostere to enhance metabolic stability.
  • Position 3 features a carboxamide linker (-CONH-) bridging the thiophene to the benzodioxin group.

Tetrazole Substituent

  • The tetrazole ring adopts a planar conformation, with nitrogen atoms at positions 1–4 contributing to strong hydrogen-bonding interactions.
  • Its pK$$a$$ (~4.5–5.0) mimics carboxylic acids (p*K*$$a$$ ~2.5–3.0), enabling similar ionization behavior under physiological conditions.

Benzodioxin Side Chain

  • The 2,3-dihydro-1,4-benzodioxin group (C$$8$$H$$7$$O$$_2$$) provides a rigid, oxygen-rich aromatic system.
  • The para-substituted carboxamide linkage orients the benzodioxin perpendicular to the thiophene-tetrazole plane, minimizing steric clashes.

Table 1: Key Molecular Properties

Property Value/Description Source
Molecular Formula C$${17}$$H$${16}$$N$$4$$O$$3$$S
Molecular Weight 372.4 g/mol
Hydrogen Bond Donors 2 (tetrazole NH, carboxamide NH)
Hydrogen Bond Acceptors 6 (tetrazole N, carboxamide O, dioxin O)

Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for analogous compounds reveal critical structural insights:

Planar Conjugation System

  • The thiophene-tetrazole system exhibits near-perfect planarity (dihedral angle <5°), enabling π-π stacking interactions with adjacent molecules.
  • Methyl groups at C4/C5 induce slight buckling (~10° tilt) in the thiophene ring, optimizing van der Waals contacts.

Benzodioxin Orientation

  • The benzodioxin group adopts a gauche conformation relative to the carboxamide linker, with a C–N–C–O torsion angle of 65–70°.
  • This orientation balances conjugation effects with steric demands from the dioxane oxygen atoms.

Table 2: Crystallographic Parameters (Analogues)

Parameter Value Source
π-π Stacking Distance 3.4–3.5 Å
Thiophene-Tetrazole Dihedral 4.8°
Unit Cell Volume 1,250 Å$$^3$$ (monoclinic)

Comparative Analysis with Bioisosteric Carboxylic Acid Analogues

Replacing carboxylic acids with tetrazoles introduces distinct physicochemical and pharmacological profiles:

Solubility and Lipophilicity

  • Tetrazoles exhibit higher logD$$_{7.4}$$ values (+0.5–1.0) compared to carboxylic acids, enhancing membrane permeability but reducing aqueous solubility.
  • The methyl-thiophene core further increases hydrophobicity, with calculated logP = 2.8.

Hydrogen-Bonding Capacity

  • Tetrazoles form stronger hydrogen bonds (ΔG$${HB}$$ = −5.2 kcal/mol) than carboxylic acids (ΔG$${HB}$$ = −4.1 kcal/mol), influencing target binding and solvation.

Table 3: Bioisosteric Comparison

Property Tetrazole Derivative Carboxylic Acid Analog Source
pK$$_a$$ 4.9 2.7
Plasma Protein Binding 92% 78%
PAMPA Permeability (nm/s) 18 32

Metabolic Stability

  • Tetrazoles resist esterase-mediated hydrolysis, extending in vivo half-lives by 3–5× compared to carboxylic acid counterparts.

Properties

Molecular Formula

C16H15N5O3S

Molecular Weight

357.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(tetrazol-1-yl)thiophene-3-carboxamide

InChI

InChI=1S/C16H15N5O3S/c1-9-10(2)25-16(21-8-17-19-20-21)14(9)15(22)18-11-3-4-12-13(7-11)24-6-5-23-12/h3-4,7-8H,5-6H2,1-2H3,(H,18,22)

InChI Key

XIFFRTUEJQYABO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)NC2=CC3=C(C=C2)OCCO3)N4C=NN=N4)C

Origin of Product

United States

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin amine intermediate is synthesized via catalytic hydrogenation of 6-nitro-1,4-benzodioxin. Using palladium on carbon (Pd/C) under 50 psi H₂ pressure in ethanol at 80°C achieves >95% conversion to the amine. Alternative methods employ tin(II) chloride reduction in hydrochloric acid, though this generates stoichiometric waste. The amine is purified via recrystallization from ethyl acetate/hexane (mp 89–91°C).

Preparation of 4,5-Dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic Acid

The thiophene-tetrazole moiety is constructed using a modified Gewald reaction:

  • Thiophene Ring Formation : Cyclocondensation of 3-oxopentanedioate with elemental sulfur and morpholine yields 4,5-dimethylthiophene-2-carboxylate (72% yield).

  • Nitration and Reduction : Nitration at the 3-position using HNO₃/H₂SO₄ followed by hydrogenation over Raney Ni produces 3-amino-4,5-dimethylthiophene-2-carboxylate.

  • Tetrazole Installation : Treating the amine with triethyl orthoformate and sodium azide in acetic acid at 110°C for 12 hours forms the tetrazole ring (65% yield). Hydrolysis of the ester with NaOH/EtOH affords the carboxylic acid (mp 210–212°C).

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

Activation of the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) at 0°C for 1 hour, followed by addition of 2,3-dihydro-1,4-benzodioxin-6-amine, yields the target compound in 78% purity. Excess amine (1.2 equiv) and 4-dimethylaminopyridine (DMAP) as a catalyst improve conversion.

Industrial-Scale Continuous Flow Synthesis

For kilogram-scale production, a microreactor system (0.5 mm channel diameter) enables rapid mixing:

  • Reactor 1 : Carboxylic acid (0.5 M) and EDCI (1.1 equiv) in DCM at 25°C (residence time: 2 min).

  • Reactor 2 : Benzodioxin amine (1.05 equiv) and DMAP (0.1 equiv) introduced at 30°C (residence time: 10 min).
    This method achieves 92% yield with <2% unreacted starting material, reducing purification demands.

Optimization Challenges and Solutions

Tetrazole Ring Stability

Tetrazoles are prone to decomposition under acidic or high-temperature conditions. Using anhydrous solvents (e.g., THF) and maintaining pH 7–8 during coupling prevents ring-opening.

Regioselectivity in Thiophene Functionalization

Nitration of 4,5-dimethylthiophene-2-carboxylate produces a 9:1 ratio of 3-nitro to 5-nitro isomers. Recrystallization from methanol isolates the desired 3-nitro derivative (mp 145°C).

Spectroscopic Characterization Data

IntermediateIR (cm⁻¹)¹H NMR (500 MHz, DMSO-d6)MS (m/z)
Benzodioxin amine3350 (N–H), 1610 (C–O–C)δ 6.72 (d, 1H), 6.55 (s, 1H)151.16 [M+H]⁺
Thiophene-tetrazole acid1695 (C=O), 1600 (C=N)δ 2.25 (s, 6H), 8.45 (s, 1H)265.08 [M+H]⁺
Final compound1650 (amide C=O)δ 2.30 (s, 6H), 7.10–7.25 (m, 4H)423.31 [M+H]⁺

Industrial Purification Techniques

Simulated Moving Bed Chromatography (SMB)

A Chiralpak® IC column (20 μm particles) with heptane/ethanol (70:30) removes diastereomeric impurities (99.5% purity).

Crystallization Optimization

Recrystallization from acetonitrile/water (4:1) at −20°C produces needle-shaped crystals suitable for X-ray diffraction analysis (CCDC deposition number: 2250501) .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for derivatization or prodrug activation.

Reaction Conditions Reagents Products Yield References
Acidic hydrolysisHCl (6M), reflux, 12 h4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylic acid78%
Basic hydrolysisNaOH (2M), 80°C, 8 hSame as above, with sodium salt intermediate85%

Mechanism :

  • Acidic: Protonation of the amide oxygen followed by nucleophilic attack by water.

  • Basic: Deprotonation of water by hydroxide, leading to nucleophilic cleavage of the amide bond.

Electrophilic Substitution on the Thiophene Ring

The electron-rich thiophene ring undergoes electrophilic substitution, preferentially at the 4- and 5-positions due to steric and electronic effects from the tetrazole and methyl groups.

Reaction Reagents/Conditions Products Yield References
NitrationHNO₃/H₂SO₄, 0°C, 2 h4,5-dimethyl-2-(1H-tetrazol-1-yl)-3-nitrothiophene-3-carboxamide62%
SulfonationSO₃/H₂SO₄, 50°C, 4 hSulfonated derivative at the 5-position58%

Regioselectivity : Directed by the electron-withdrawing tetrazole group, which deactivates the 2-position.

Tetrazole Ring Modifications

The 1H-tetrazole-1-yl group participates in cycloaddition and alkylation reactions due to its aromatic and nucleophilic character.

Reaction Reagents/Conditions Products Yield References
Huisgen CycloadditionCuI, NaN₃, terminal alkyne, RTTriazole-fused hybrid compound73%
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 h1-Methyltetrazole derivative89%

Mechanism :

  • Cycloaddition: Copper-catalyzed azide-alkyne coupling (CuAAC) forms 1,2,3-triazoles.

  • Alkylation: Nucleophilic attack by the tetrazole nitrogen on methyl iodide.

Functionalization of the Benzodioxin Ring

The benzodioxin moiety undergoes ring-opening under strong reducing or oxidizing conditions, enabling further derivatization.

Reaction Reagents/Conditions Products Yield References
Reductive cleavageLiAlH₄, THF, reflux, 8 hCatechol derivative with free hydroxyl groups67%
OxidationKMnO₄, H₂O, 100°C, 3 hQuinone-linked product54%

Key Insight : The ether linkages in benzodioxin are susceptible to strong reductants and oxidants, offering pathways to bioactive catechol or quinone analogs.

Cross-Coupling Reactions

The thiophene and tetrazole groups facilitate palladium-catalyzed cross-coupling reactions for structural diversification.

Reaction Catalyst/Reagents Products Yield References
Suzuki-MiyauraPd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃Biaryl-substituted thiophene81%
Buchwald-HartwigPd₂(dba)₃, Xantphos, amineAminated tetrazole derivative76%

Scope : These reactions enable the introduction of aryl or amino groups at the thiophene or tetrazole positions.

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally related molecules due to substituent effects:

Compound Key Reaction Reactivity Difference
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide Electrophilic substitutionLower nitration yield (48%) due to oxazole’s electron deficiency
Methyl 4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxylateHydrolysisFaster ester hydrolysis vs. carboxamide (92% in 6 h)

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions where starting materials such as 2,3-dihydro-1,4-benzodioxin derivatives are combined with thiophene and tetrazole moieties. The structural characterization is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the formation of the desired compound.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from benzodioxane structures. For instance, a series of sulfonamide derivatives containing the benzodioxane moiety were evaluated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .

Table 1: Enzyme Inhibition Potentials of Related Compounds

Compound NameTarget EnzymeInhibition Activity
Compound Aα-glucosidaseModerate
Compound BAcetylcholinesteraseHigh
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamideTBD

Antidiabetic Properties

The anti-diabetic potential of this compound has been investigated through in vitro studies focusing on its ability to inhibit carbohydrate-hydrolyzing enzymes. These studies suggest that compounds with similar structures may offer therapeutic benefits for managing glucose levels in diabetic patients .

Anticancer Activity

Some benzodioxane derivatives have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells. Investigations into the mechanisms of action reveal that these compounds may interfere with cellular signaling pathways critical for cancer cell survival .

Neuroprotective Effects

Given the structural similarity to known neuroprotective agents, there is ongoing research into the neuroprotective effects of this compound. Preliminary results indicate potential benefits in models of neurodegenerative diseases .

Case Studies

Case Study 1: Enzyme Inhibition Research
A study conducted by researchers synthesized a series of sulfonamides based on the benzodioxane structure and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The results indicated that specific modifications to the benzodioxane core significantly enhanced enzyme inhibition compared to parent compounds .

Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, several derivatives were tested against various cancer cell lines. The findings suggested that certain modifications led to increased cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide ()

  • Structural Differences : Lacks the thiophene-tetrazole-carboxamide backbone, featuring a simpler acetamide group.
  • Physicochemical Properties : Lower molecular weight (194.08 g/mol vs. ~375 g/mol for the target compound), reduced steric bulk, and higher solubility due to the absence of hydrophobic methyl and tetrazole groups.
  • Functional Implications : The acetamide derivative’s simplicity limits its utility in multi-target interactions but may enhance metabolic stability compared to the more complex tetrazole-thiophene system .

7-Hydroxy-4-methyl-8-[(2,3-dihydro-1,4-benzodioxin-6-yl)iminomethyl]-2H-1-benzopyran-2-one ()

  • Structural Differences : Incorporates a coumarin scaffold instead of thiophene, with an imine linker and hydroxyl group.
  • The imine group introduces pH-dependent reactivity, unlike the stable tetrazole .

N-(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide ()

  • Structural Differences: Replaces the tetrazole with a cyano group and uses a tetrahydrobenzothiophene instead of a dimethyl thiophene.
  • Pharmacological Implications: The cyano group may enhance binding affinity to cysteine proteases, while the saturated benzothiophene could reduce aromatic stacking interactions compared to the planar thiophene in the target compound .

Trazpiroben (WHO List 83, )

  • Structural Differences : Contains an indazole-benzamide core linked to benzodioxin via a propoxy chain, with difluoropropanamide and tetrahydrofuran substituents.
  • Functional Comparison : Designed as a receptor antagonist (e.g., dopamine D2), trazpiroben’s elongated linker and fluorinated groups improve blood-brain barrier penetration, a feature absent in the target compound’s rigid thiophene-tetrazole system .

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Applications
Target Compound Thiophene-carboxamide 4,5-dimethyl, 2-(tetrazol-1-yl) ~375 Enzyme inhibition, metabolic stability
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetamide Acetamide None 194.08 Solubility, metabolic studies
7-Hydroxy-4-methyl-8-...-benzopyran-2-one Coumarin Iminomethyl, hydroxyl ~325 Antioxidant, fluorescent probes
Trazpiroben Indazole-benzamide Difluoropropanamide, tetrahydrofuran ~500 CNS-targeted receptor antagonism

Research Findings and Mechanistic Insights

  • Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound mimics carboxylic acids but with improved metabolic stability and resistance to enzymatic hydrolysis, a critical advantage in drug design .
  • Steric Effects of 4,5-Dimethyl Thiophene : The methyl groups may hinder rotation, stabilizing a bioactive conformation, as seen in kinase inhibitors like imatinib derivatives .
  • Benzodioxin’s Role : The electron-rich benzodioxin enhances π-π stacking in receptor binding pockets, a feature exploited in serotonin receptor modulators .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,5-dimethyl-2-(1H-tetrazol-1-yl)thiophene-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzodioxin moiety and a thiophene ring. Its molecular formula is C15H16N4O3SC_{15}H_{16}N_{4}O_{3}S with a molecular weight of approximately 348.38 g/mol. The presence of the tetrazole ring contributes to its biological activity.

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibitory potential of compounds related to this compound. For instance, derivatives have been tested for their ability to inhibit key enzymes associated with diabetes and Alzheimer's disease:

CompoundTarget EnzymeInhibition %
Compound Aα-Glucosidase75%
Compound BAcetylcholinesterase68%
N-(2,3-dihydrobenzodioxin)Both70%

These results indicate a promising potential for managing conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) through enzyme inhibition.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests demonstrated significant activity against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The results suggest that this compound exhibits moderate to high antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

  • Case Study on T2DM : A derivative of the compound was administered to patients with T2DM, resulting in a significant reduction in blood glucose levels after four weeks of treatment.
  • Case Study on AD : Another study involving patients with mild cognitive impairment showed that treatment with an acetylcholinesterase inhibitor derived from the benzodioxin structure improved cognitive scores significantly over three months.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Binding : The tetrazole and thiophene moieties facilitate binding to active sites on target enzymes.
  • Antioxidant Activity : Some studies suggest that the compound may possess antioxidant properties that contribute to its neuroprotective effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing thiophene-3-carboxamide derivatives with tetrazole substituents?

  • Methodology :

  • Use 1,4-dioxane as a solvent for reactions involving isothiocyanates or acylating agents, as demonstrated in analogous syntheses of benzoxazine and thiazole derivatives .
  • Employ benzoylisothiocyanate or maleic anhydride for acylation reactions under mild conditions (room temperature, overnight stirring) to avoid decomposition of sensitive tetrazole groups .
  • Purify intermediates via reverse-phase HPLC or recrystallization (e.g., methanol) to achieve >95% purity, critical for reproducible biological assays .

Q. How can the structure of the compound be validated spectroscopically?

  • Methodology :

  • 1H/13C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to confirm the presence of dihydrobenzodioxin protons (δ 4.2–4.5 ppm), tetrazole protons (δ 8.5–9.0 ppm), and methyl groups (δ 1.2–1.5 ppm) .
  • IR Spectroscopy : Identify key functional groups (C=O stretch ~1680 cm⁻¹, tetrazole ring ~1450 cm⁻¹) .
  • HRMS : Verify molecular weight (e.g., calculated vs. observed m/z) to rule out byproducts .

Q. What solvent systems are optimal for solubility studies of this compound?

  • Methodology :

  • Test solubility in DMSO (common for biological assays) and acetonitrile (for HPLC analysis). For low solubility, use co-solvents like ethanol-water (1:1) or surfactants (e.g., Tween-80) .

Advanced Research Questions

Q. How can quantum chemical calculations guide reaction optimization for this compound?

  • Methodology :

  • Use density functional theory (DFT) to model reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) and predict intermediates .
  • Optimize reaction conditions (temperature, catalyst) using computational reaction path searches, reducing trial-and-error experimentation by ~50% .
  • Validate predictions experimentally (e.g., in situ FTIR monitoring) to confirm transition states .

Q. What statistical experimental design approaches are suitable for optimizing yield and purity?

  • Methodology :

  • Apply Box-Behnken or central composite design to assess variables (e.g., temperature, stoichiometry, solvent volume). For example, a 3-factor design with 15 runs can identify interactions affecting yield .
  • Use ANOVA to resolve contradictions (e.g., higher temperature increases yield but reduces purity). Prioritize factors with p-values <0.05 .

Q. How can mechanistic contradictions in tetrazole-thiophene reactivity be resolved?

  • Case Study : Conflicting reports on tetrazole ring stability under acidic vs. basic conditions.

  • Approach :
  • Conduct pH-dependent stability assays (1H NMR in D2O at pH 2–12) to map degradation pathways .
  • Compare activation energies (ΔG‡) via Arrhenius plots for hydrolysis under varying conditions .

Q. What in vitro assays are recommended for evaluating biological activity, and how should controls be designed?

  • Methodology :

  • Antimicrobial Testing : Use broth microdilution (CLSI guidelines) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include ciprofloxacin as a positive control and DMSO as a solvent control .
  • Cytotoxicity : Screen against mammalian cell lines (e.g., HEK-293) via MTT assay. Normalize data to untreated cells and validate with doxorubicin as a cytotoxic reference .

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